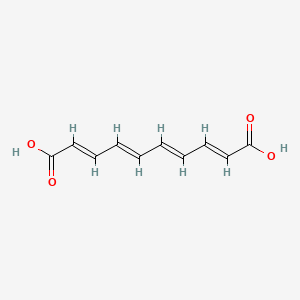

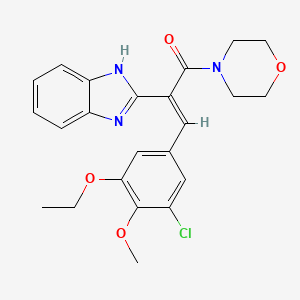

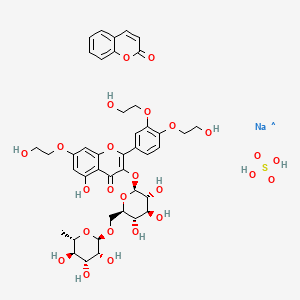

![molecular formula C19H27O9P B1233472 [(1E,7E,9E,11E)-3,6,13-trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1233472.png)

[(1E,7E,9E,11E)-3,6,13-trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fostriecin is a structurally unique, naturally-occurring phosphate monoester isolated from the soil bacterium Streptomyces pulveraceus. It inhibits DNA topoisomerase II as well as several protein phosphatase including PP2A and PPA4, and exhibits potent antitumor activity against several cancer cell lines. It has a role as an EC 3.1.3.16 (phosphoprotein phosphatase) inhibitor, a bacterial metabolite, a topoisomerase II inhibitor, an antineoplastic agent and an apoptosis inhibitor. It is a phosphate monoester, a polyketide, a triol, a primary allylic alcohol, a member of 2-pyranones, a secondary allylic alcohol and an olefinic compound.

Fostriecin is an anti-tumor antibiotic isolated from the bacterium Streptomyces pulveraceus. Fostriecin inhibits topoisomerase II catalytic activity, resulting in impaired DNA and RNA synthesis in various malignant cell types. This agent also inhibits serine/threonine protein phosphatase type 2A in some tumor cell types, thereby interfering with cellular proliferation and differentiation. (NCI04)

科学的研究の応用

Applications in Polymer Synthesis and Dentistry

- Adhesive Polymers : This compound has been explored for use in the synthesis of adhesive polymers. Moszner et al. (2006) synthesized a similar phosphate-based monomer, showing good solubility in various solvents and exhibiting excellent hydrolytic stability. This monomer was effectively used in the homopolymerization process, yielding insoluble, cross-linked products with potential applications in dentistry, such as enamel etching without cytotoxic effects (Moszner, Pavlinec, Lamparth, Zeuner, & Angermann, 2006).

Applications in DNA Interaction and Medicinal Chemistry

- DNA Interaction : Gamov et al. (2019) synthesized a related compound involving pyridoxal-5-phosphate and investigated its stability and interaction with DNA. This research provides insights into the potential of similar phosphate compounds in medicinal chemistry, particularly their interaction with biological macromolecules (Gamov, Zavalishin, Aleksandriyskii, & Sharnin, 2019).

Applications in Organic Synthesis and Catalysis

- Catalysis in Organic Synthesis : A study by Shirini et al. (2017) on a similar phosphate-based ionic liquid demonstrated its effectiveness as a catalyst in synthesizing biologically active compounds. This implies the potential application of the given compound in facilitating various organic synthesis processes, especially in pharmaceutical contexts (Shirini, Langarudi, & Daneshvar, 2017).

Applications in Analytical and Environmental Chemistry

- Analytical and Environmental Applications : Berry and Harich (2013) utilized a similar phosphate compound as a substrate analog probe for measuring phytase activity in surface water. This indicates the potential use of such compounds in environmental monitoring and analysis, offering sensitive detection methods for specific enzymes (Berry & Harich, 2013).

特性

分子式 |

C19H27O9P |

|---|---|

分子量 |

430.4 g/mol |

IUPAC名 |

[(1E,7E,9E,11E)-3,6,13-trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate |

InChI |

InChI=1S/C19H27O9P/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26)/b3-2+,6-4+,8-5+,12-11+ |

InChIキー |

ZMQRJWIYMXZORG-CVMFKEHVSA-N |

異性体SMILES |

CC(/C=C/C1CC=CC(=O)O1)(C(CC(/C=C/C=C/C=C/CO)O)OP(=O)(O)O)O |

SMILES |

CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)O)O |

正規SMILES |

CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)O)O |

賞味期限 |

Bulk: Decomposition was not observed when the bulk drug was frozen1 and stored for 23 months in the presence of one molar equivalent of sodium ascorbate. Solution: At low concentrations (1.0 mg/mL or less) in the presence of sodium ascorbate, potency is retained upon storage at 5 °C for up to three weeks. The compound is most stable in the pH range 4-8, with rapid decomposition occurring in both strongly acidic and strongly basic solutions. |

溶解性 |

Water > 300 (mg/mL) Methanol 20 (mg/mL) |

同義語 |

CI 920 CI-920 fostriecin PD 110161 PD-110,161 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

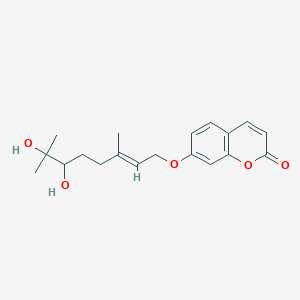

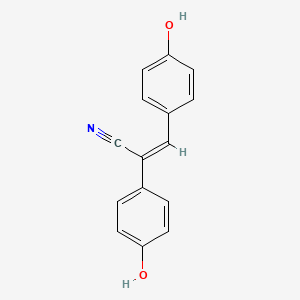

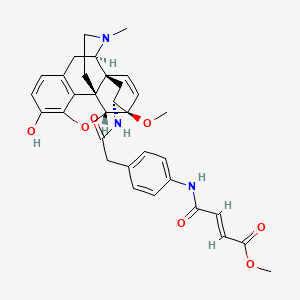

![(4Z)-2-ethyl-4-[(4-ethylphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1233399.png)

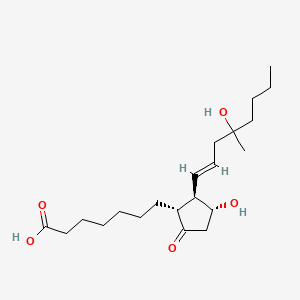

![methyl 5-[(4R,5R)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1233412.png)